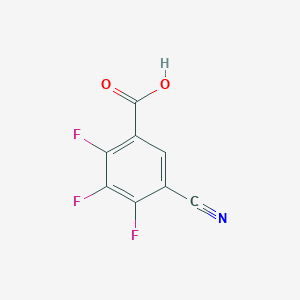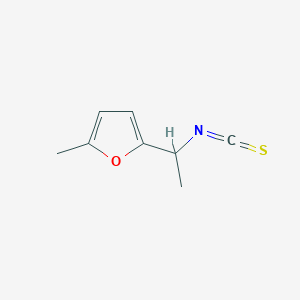
2-(1-Isothiocyanatoethyl)-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isothiocyanatoethyl)-5-methylfuran is an organic compound with the molecular formula C8H9NOS It is a derivative of furan, a heterocyclic aromatic compound, and contains an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isothiocyanatoethyl)-5-methylfuran typically involves the reaction of 5-methylfurfurylamine with thiophosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
Starting Material: 5-methylfurfurylamine
Reagent: Thiophosgene (or its derivatives)
Solvent: Anhydrous dichloromethane
Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of safer and more environmentally friendly reagents, such as carbon disulfide and di-tert-butyl dicarbonate, is also explored to minimize the use of toxic thiophosgene .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isothiocyanatoethyl)-5-methylfuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isothiocyanate group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Thioureas: Formed from the reaction with primary or secondary amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Furanones: Formed from the oxidation of the furan ring.
Scientific Research Applications
2-(1-Isothiocyanatoethyl)-5-methylfuran has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form covalent bonds with biological targets.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1-Isothiocyanatoethyl)-5-methylfuran involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and histidine. This covalent modification can alter the function of the target proteins, leading to various biological effects. The furan ring may also interact with biological membranes or other macromolecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Isothiocyanatoethyl)oxolane
- 2-(1-Isothiocyanatoethyl)thiophene
- 1-Isothiocyanatoadamantane
Comparison
2-(1-Isothiocyanatoethyl)-5-methylfuran is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. Compared to 2-(1-Isothiocyanatoethyl)oxolane and 2-(1-Isothiocyanatoethyl)thiophene, the furan derivative is more reactive towards nucleophiles due to the electron-rich nature of the furan ring. 1-Isothiocyanatoadamantane, on the other hand, has a bulky adamantane group, which affects its reactivity and solubility properties .
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(1-isothiocyanatoethyl)-5-methylfuran |
InChI |
InChI=1S/C8H9NOS/c1-6-3-4-8(10-6)7(2)9-5-11/h3-4,7H,1-2H3 |
InChI Key |
HPDMKEZUCPTMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
![[4-(Diethylsulfamoyl)phenyl]thiourea](/img/structure/B15253473.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
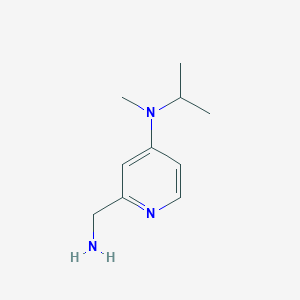
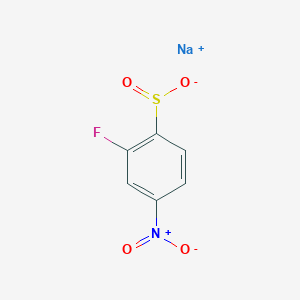
![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine](/img/structure/B15253487.png)

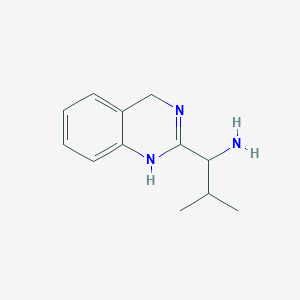
![3-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B15253506.png)
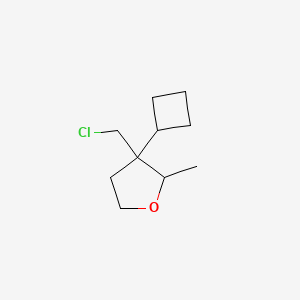
![1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B15253525.png)

